molecular formula C9H9F2NO2 B221377 2,4-difluoro-N-(2-hydroxyethyl)benzamide

2,4-difluoro-N-(2-hydroxyethyl)benzamide

Cat. No.: B221377
M. Wt: 201.17 g/mol
InChI Key: LUSAKYJMENAPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-(2-hydroxyethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. Fluorinated benzamides are widely studied for their applications in medicinal chemistry, including as enzyme inhibitors or receptor ligands, due to fluorine’s electronegativity and metabolic stability .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2,4-difluoro-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C9H9F2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)

InChI Key

LUSAKYJMENAPKN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C(=O)NCCO

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Fluorine Positional Analogs

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

  • Structure : Differs in the substitution pattern; the hydroxyethyl group in the target compound is replaced by a 2,4-difluorophenyl group attached to the amide nitrogen.
  • Properties : Fo24 exhibits strong intermolecular hydrogen bonding (N–H···O and O–H···F) and π-π stacking in its crystal lattice, which may enhance thermal stability compared to the target compound’s hydroxyethyl group .
  • Biological Relevance : Fluorophenyl substituents are common in agrochemicals and pharmaceuticals, but the hydroxyethyl group in the target compound could improve aqueous solubility .

2,4-Difluoro-N-(2-hydroxyphenyl)benzamide

  • Structure : The hydroxy group is attached to the phenyl ring rather than the ethyl chain.
Compound Substituent on Amide Nitrogen Fluorine Positions Key Interactions
Target Compound 2-Hydroxyethyl 2,4 on benzamide N–H···O, O–H···O/F
Fo24 2,4-Difluorophenyl 2 on benzamide N–H···O, O–H···F, π-π stacking
2,4-Difluoro-N-(2-hydroxyphenyl) 2-Hydroxyphenyl 2,4 on benzamide Intra- and intermolecular O–H···O

Hydroxyalkyl-Substituted Benzamides

N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

  • Structure: Features a 2-aminoethoxy group instead of hydroxyethyl, with additional fluorine and iodine substitutions.
  • Synthesis : Prepared via deprotection of tert-butyl groups, highlighting the versatility of hydroxyalkyl benzamide synthesis .
  • Functional Impact: The amino group introduces basicity, which may alter pharmacokinetics compared to the target’s neutral hydroxyethyl group.

3,4-Difluoro-N-(2-hydroxypropyl)benzamide

  • Structure : A hydroxypropyl chain replaces hydroxyethyl, with fluorines at 3,4-positions.

Heterocyclic Benzamide Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Structure : Incorporates a triazole-thione ring system linked to a 2,4-difluorophenyl group.
  • Key Differences : The triazole moiety introduces additional hydrogen-bonding sites (N–H and C=S groups) and tautomeric behavior, which are absent in the target compound .
  • Biological Activity : Such heterocycles are often associated with antimicrobial or anticancer activity, whereas hydroxyethyl benzamides may target neurological receptors .

Metabolites and Pharmacologically Active Analogues

Mosapride Metabolites

  • Structure : Metabolites of mosapride include morpholinyl and fluorobenzyl groups instead of hydroxyethyl.
  • Activity : The hydroxyethyl group in the target compound may enhance 5-HT4 receptor binding compared to morpholinyl metabolites, which show reduced agonism .

N-(2-Diethylaminoethyl)-4-fluorobenzamide

  • Structure: Replaces hydroxyethyl with a diethylaminoethyl group.
  • Impact: The basic amino group increases solubility in acidic environments, whereas the hydroxyethyl group offers pH-independent polarity .

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